(R)-butan-2-one cyanohydrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-butan-2-one cyanohydrin is an organic compound with the molecular formula C5H9NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
(R)-butan-2-one cyanohydrin can be synthesized through several methods. One common approach involves the reaction of 2-methylbutanenitrile with a suitable oxidizing agent to introduce the hydroxyl group at the second carbon position. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions
(R)-butan-2-one cyanohydrin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group, resulting in the formation of 2-methylbutanone.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-methylbutanone.
Reduction: 2-hydroxy-2-methylbutylamine.
Substitution: 2-chloro-2-methylbutanenitrile.
Scientific Research Applications
(R)-butan-2-one cyanohydrin has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which (R)-butan-2-one cyanohydrin exerts its effects involves its interaction with specific molecular targets. For example, in biochemical pathways, the compound may act as a substrate for enzymes that catalyze its conversion to other biologically active molecules. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-hydroxy-2-methylbutanenitrile: The enantiomer of (R)-butan-2-one cyanohydrin, with similar chemical properties but different biological activities.
2-hydroxy-2-methylbutanoic acid: A related compound where the nitrile group is replaced by a carboxylic acid group.
2-methyl-2-butanol: A compound with a similar structure but lacking the nitrile group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both hydroxyl and nitrile functional groups. These features make it a valuable intermediate in asymmetric synthesis and a versatile compound for various chemical transformations.
Properties
CAS No. |
122045-29-8 |
---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-methylbutanenitrile |
InChI |
InChI=1S/C5H9NO/c1-3-5(2,7)4-6/h7H,3H2,1-2H3/t5-/m1/s1 |
InChI Key |
VMEHOTODTPXCKT-RXMQYKEDSA-N |
SMILES |
CCC(C)(C#N)O |
Isomeric SMILES |
CC[C@](C)(C#N)O |
Canonical SMILES |
CCC(C)(C#N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.